Conformational Equilibrium Shift: 3'-Trifluoromethylisobutyranilide Favors a 91% Cis Conformation vs. Isobutyranilide's 55% Cis
A direct comparative study using density functional theory (DFT) calculations and NMR spectroscopy revealed a profound difference in the conformational equilibrium between 3'-trifluoromethylisobutyranilide and its unsubstituted parent compound, isobutyranilide [1]. The introduction of the trifluoromethyl group in the meta position significantly alters the molecule's conformational landscape.
| Evidence Dimension | Conformational preference (cis vs. trans amide bond) |
|---|---|
| Target Compound Data | 3'-Trifluoromethylisobutyranilide: ~91% cis, ~9% trans |
| Comparator Or Baseline | Isobutyranilide: ~55% cis, ~45% trans |
| Quantified Difference | 36 percentage-point increase in the cis conformer population. |
| Conditions | DFT calculations at the B3LYP/6-311++G** level; solution-state 1H and 13C NMR in CDCl3 |
Why This Matters
This 36% increase in the predominant cis conformation is a critical parameter for reaction selectivity in subsequent synthetic steps, such as the regioselective nitration required to produce flutamide, directly impacting yield and purity.
- [1] Badawi, H. M.; Förner, W.; Ali, S. A. A comparative study of the conformational equilibria, vibrational, (1)H and (13)C NMR spectra of isobutyranilide and its derivative the anticancer drug flutamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2014, 126, 280-290. View Source
